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molecular formula C12H10N2O2 B8565847 5-Phenylamino-pyridine-2-carboxylic acid

5-Phenylamino-pyridine-2-carboxylic acid

Cat. No. B8565847
M. Wt: 214.22 g/mol
InChI Key: SJXVYJBKNRMBKF-UHFFFAOYSA-N
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Patent
US08129376B2

Procedure details

A mixture of BINAP (0.167 g, 0.00027 mole), palladium acetate (0.06 g, 0.00027 mole) and toluene (10 mL) was degassed with argon for 15 minutes. This mixture was then added to a mixture of aniline (0.5 g, 0.00537 mole), 3-chloro-6-cyanopyridine (0.893 g, 0.00645 mole) and cesium carbonate (3.49 g, 0.01075 mole) in toluene (10 mL). The resulting mixture was heated to reflux for 22 hours. The reaction mixture was then concentrated under reduced pressure and the residue was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure. Purification of the residue by column chromatography using silica gel 60-120 mesh (15% ethyl acetate in hexane) afforded 0.4 g (38%) of 5-phenylamino-pyridine-2-carbonitrile. To a stirred solution of 5-phenylamino-pyridine-2-carbonitrile (0.4 g, 0.00205 mol) in EtOH (15 mL) was added NaOH (0.246 g, 0.0061 mol) and water (10 mL) and the resulting mixture was heated to reflux for 4 hours. The mixture was then concentrated under reduced pressure and the residue was diluted with cold water. The resulting precipitate was isolated by filtration and dried to afford 0.385 g (87%) of 5-phenylamino-pyridine-2-carboxylic acid
Name
5-phenylamino-pyridine-2-carbonitrile
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.246 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]#N)=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:16].[Na+].[OH2:18]>CCO>[C:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:18])=[O:16])=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
5-phenylamino-pyridine-2-carbonitrile
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1C=CC(=NC1)C#N
Name
Quantity
0.246 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with cold water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.385 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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